An In-Depth Technical Guide to (2S)-2-aminobutane-1,4-diol: Structure, Properties, and Applications in Drug Development
An In-Depth Technical Guide to (2S)-2-aminobutane-1,4-diol: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-aminobutane-1,4-diol, a chiral amino alcohol, is a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring a primary amine, two hydroxyl groups, and a defined stereocenter, makes it an attractive precursor for the synthesis of complex chiral molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (2S)-2-aminobutane-1,4-diol, offering insights for its effective utilization in research and drug development.
Chemical Structure and Stereochemistry
(2S)-2-aminobutane-1,4-diol, with the IUPAC name (2S)-2-aminobutane-1,4-diol, possesses a stereogenic center at the C2 position, conferring it with optical activity.[1] This specific 'S' configuration is crucial for its role in asymmetric synthesis, where it can be used to introduce chirality into a target molecule, influencing its biological activity.
Key Structural Identifiers:
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CAS Number: 10405-07-9
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Molecular Formula: C₄H₁₁NO₂
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Molecular Weight: 105.14 g/mol
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SMILES: C(CO)N
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InChI Key: PYBVXNWDSBYQSA-BYPYZUCNSA-N[1]
The molecule's structure, with its amino and hydroxyl functional groups, allows for a variety of chemical transformations, making it a flexible synthon for creating diverse molecular architectures.
Visualization of the Chemical Structure of (2S)-2-aminobutane-1,4-diol
Caption: Conceptual workflow for the synthesis of (2S)-2-aminobutane-1,4-diol from L-aspartic acid.
Experimental Protocol: Reduction of a Protected L-Aspartic Acid Derivative (Illustrative)
The following is an illustrative protocol based on general procedures for the reduction of amino acids. [2]Specific reaction conditions may require optimization.
Step 1: Protection of L-Aspartic Acid
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Suspend L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).
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Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acids and amino group.
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Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C to room temperature).
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Stir the reaction mixture until the reaction is complete (monitored by TLC).
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Work up the reaction by acidifying the mixture and extracting the protected amino acid with an organic solvent.
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Purify the product by column chromatography or recrystallization.
Step 2: Reduction of the Protected L-Aspartic Acid
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Dissolve the protected L-aspartic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C.
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Slowly add a solution of a strong reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)) to the reaction mixture. Caution: These reagents are highly reactive and should be handled with extreme care.
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Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
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Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C.
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Filter the resulting precipitate and wash with an organic solvent.
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Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the protected (2S)-2-aminobutane-1,4-diol.
Step 3: Deprotection of the Amino Group
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Dissolve the protected diol in a suitable solvent.
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For a Boc-protected amine, add a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent) and stir at room temperature until deprotection is complete (monitored by TLC).
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Remove the solvent and excess acid under reduced pressure.
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Purify the final product, (2S)-2-aminobutane-1,4-diol, by a suitable method such as column chromatography or distillation under high vacuum.
Applications in Drug Development and Asymmetric Synthesis
The trifunctional nature and defined stereochemistry of (2S)-2-aminobutane-1,4-diol make it a valuable chiral building block in the synthesis of a wide range of biologically active molecules.
As a Chiral Auxiliary and Ligand
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. 3-2-aminobutane-1,4-diol can be utilized to form chiral auxiliaries, for instance, by reacting with a carbonyl compound to form a chiral oxazolidine. This auxiliary can then be used to control the stereochemical outcome of reactions such as alkylations or aldol additions.
Furthermore, the amino and hydroxyl groups can be functionalized to create chiral ligands for metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of transformations like asymmetric hydrogenation or carbon-carbon bond formation.
Precursor for Chiral Pharmaceuticals
While specific examples of marketed drugs containing the (2S)-2-aminobutane-1,4-diol moiety are not readily found in a direct search, its structural motifs are present in various classes of therapeutic agents. Its potential as a precursor is significant in the synthesis of:
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Antiviral Agents: Many antiviral drugs, particularly nucleoside and nucleotide analogs, incorporate chiral aminodiol or similar structures. The stereochemistry of these building blocks is often critical for their interaction with viral enzymes.
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Anticancer Agents: The development of novel anticancer drugs often involves the synthesis of complex chiral molecules that can selectively target cancer cells. (2S)-2-aminobutane-1,4-diol can serve as a starting material for the synthesis of such compounds.
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Antibiotics: The structural diversity of antibiotics is vast, and many contain chiral centers. The use of chiral building blocks like (2S)-2-aminobutane-1,4-diol can facilitate the efficient synthesis of new antibiotic candidates.
The synthesis of (S)-2-aminobutanol, a related chiral amino alcohol, is a key step in the production of the anti-tuberculosis drug ethambutol, highlighting the importance of such chiral building blocks in pharmaceutical manufacturing. [4]
Safety and Handling
Detailed safety information for (2S)-2-aminobutane-1,4-diol is not extensively available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
(2S)-2-aminobutane-1,4-diol is a chiral building block with significant potential in asymmetric synthesis and drug discovery. Its well-defined stereochemistry and versatile functional groups allow for its incorporation into a wide range of complex molecules. While publicly available data on its specific physical and spectroscopic properties are limited, its synthesis from readily available chiral precursors like L-aspartic acid is a viable and established strategy. For researchers and drug development professionals, (2S)-2-aminobutane-1,4-diol represents a valuable tool for the construction of novel, enantiomerically pure pharmaceutical candidates. Further research into its applications and the full characterization of its properties will undoubtedly expand its utility in the field of organic and medicinal chemistry.
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